N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN3O3S2 and its molecular weight is 443.51. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Applications
Compounds structurally related to N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been investigated for their use in radiopharmaceutical applications, particularly as radioligands for imaging with positron emission tomography (PET). For example, radioligands targeting the translocator protein (18 kDa) have been synthesized for potential use in diagnosing neuroinflammatory processes and neurodegenerative disorders (Dollé et al., 2008; Zhang et al., 2003).
Anticancer Activity
Several derivatives of thieno[3,2-d]pyrimidine have shown promising results in the synthesis and evaluation of their antitumor activities. These compounds have demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), highlighting their potential as therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Research into thienopyrimidine derivatives has also uncovered their significant antimicrobial properties. Novel thienopyrimidine linked rhodanine derivatives have been synthesized and found to exhibit strong antibacterial and antifungal activities, presenting a promising avenue for the development of new antimicrobial agents (Kerru et al., 2019).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-28-17-9-5-4-8-16(17)25-20(27)19-15(10-11-29-19)24-21(25)30-12-18(26)23-14-7-3-2-6-13(14)22/h2-9H,10-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXJPQQZOOXRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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